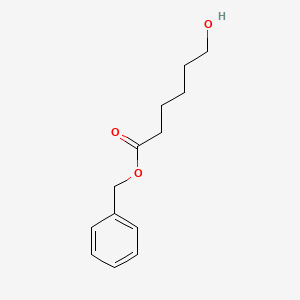

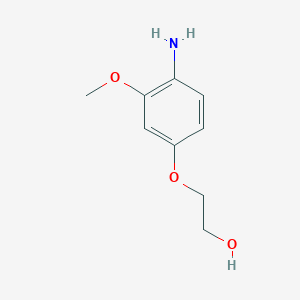

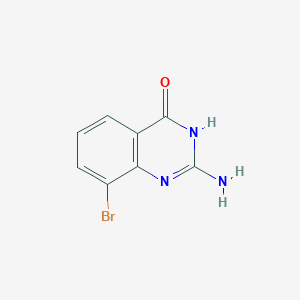

![molecular formula C8H10ClN3 B3094491 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1258650-41-7](/img/structure/B3094491.png)

4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Vue d'ensemble

Description

“4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a chemical compound with the molecular formula C8H10ClN3 . It is a tetrahydropyrido pyrimidine derivative .

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrido[4,3-d]pyrimidine core, which is a fused heterocyclic system . The molecule also contains a chlorine atom and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 183.64 . It is a powder at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The chemical compound 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a pivotal role in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and pharmaceutical research. Studies have shown that the manipulation of such compounds can lead to the formation of novel derivatives with potential biological activities. For instance, the interaction of similar chloropyrimidine derivatives with glycine esters has been explored to yield pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These reactions, depending on conditions, can lead to a variety of cyclic compounds confirmed by NMR spectroscopy, chromatography mass spectrometry, and elemental analysis, highlighting the versatility of chloropyrimidine derivatives in chemical synthesis (Zinchenko et al., 2018).

Structural and Interaction Studies

The structural characterization and interaction studies of chloropyrimidine derivatives provide insights into their potential applications in drug design and molecular biology. For example, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, a closely related compound, has been characterized using NMR and X-ray crystallography. The study revealed that its cationic form has two conjugated aromatic rings nearly coplanar, facilitating interactions with biomolecules such as DNA. This suggests potential for such compounds in the development of molecular probes or therapeutic agents targeting nucleic acids (Zhang et al., 2013).

Antimicrobial Evaluation

The exploration of chloropyrimidine derivatives for antimicrobial properties is another significant area of research. Novel compounds synthesized from chloropyrimidines, such as 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, have been evaluated for their antibacterial activity. Such studies demonstrate the potential of these derivatives as valuable compounds for developing new antibacterial agents, contributing to the fight against microbial resistance (Etemadi et al., 2016).

Supramolecular Architectures

Chloropyrimidine derivatives are also investigated for their role in the design of supramolecular architectures. Through strategic substitutions, such as chloro/methyl exchange, researchers have been able to create a series of co-crystals exhibiting isostructurality. This work underscores the utility of chloropyrimidine derivatives in crystal engineering, where they can serve as building blocks for constructing co-crystals with desired physical and chemical properties (Ebenezer et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIOCKZOSWIGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

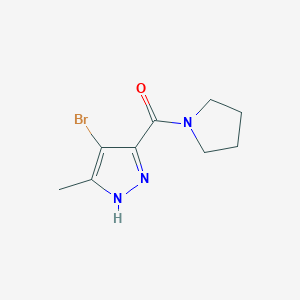

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

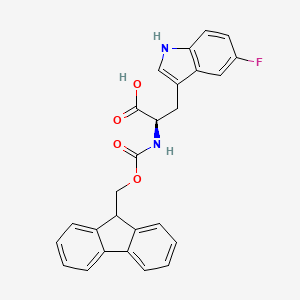

![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)